molecular formula C14H19BrN6O B2376496 5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2380060-84-2

5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2376496
CAS No.: 2380060-84-2
M. Wt: 367.251
InChI Key: BFAHUGLSWQHMIJ-UHFFFAOYSA-N
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Description

5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a bromine atom and a methoxy group linked to a piperidine ring, which is further connected to a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the piperidine ring: The piperidine ring is synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction.

    Introduction of the triazole moiety: The triazole ring is formed via a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Cyclization reactions: The triazole and piperidine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications, including:

    Medicinal chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological research: The compound is used as a tool to study biological pathways and molecular targets, particularly those involving pyrimidine and triazole-containing compounds.

    Chemical biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial applications: The compound is explored for its potential use in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazole and pyrimidine moieties are particularly important for its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-2-pentene: This compound shares the bromine and methoxy groups but differs in the overall structure and functional groups.

    1-Bromo-4-methyl-3-pentene: Similar in having a bromine atom, but with a different carbon skeleton and functional groups.

    2-Methyl-5-bromo-2-pentene: Another bromine-containing compound with a different arrangement of carbon atoms and functional groups.

Uniqueness

5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of a pyrimidine ring, a piperidine ring, and a triazole moiety. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN6O/c1-20-13(18-10-19-20)8-21-4-2-11(3-5-21)9-22-14-16-6-12(15)7-17-14/h6-7,10-11H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAHUGLSWQHMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCC(CC2)COC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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